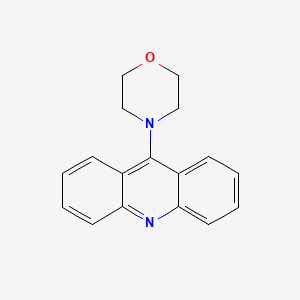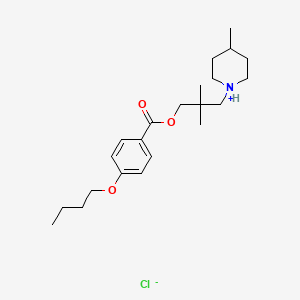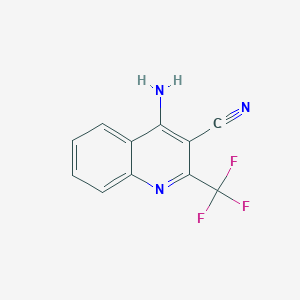
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a trifluoromethyl group on the quinoline ring imparts distinct reactivity and stability to the compound, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Positioning bromination of a suitable quinoline precursor.
Cyanation: Replacement of the bromine atom with a cyano group using cuprous cyanide.
Amination: Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are employed to achieve these goals. The use of catalysts and controlled reaction conditions ensures high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile is primarily determined by its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but has a pyridine core instead of a quinoline core.
4-Amino-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and an amino group on a phenol ring.
Uniqueness: 4-Amino-2-(trifluoromethyl)-3-quinolinecarbonitrile stands out due to its quinoline core, which provides additional aromatic stability and electronic properties compared to pyridine or phenol derivatives
Propiedades
Fórmula molecular |
C11H6F3N3 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7(5-15)9(16)6-3-1-2-4-8(6)17-10/h1-4H,(H2,16,17) |
Clave InChI |
LTGGXSIEQZYFMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


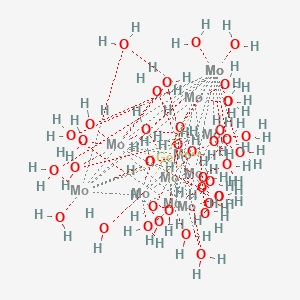
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
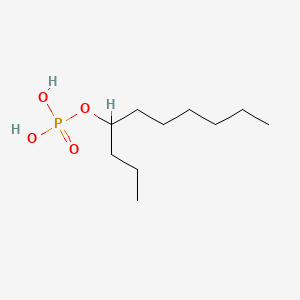
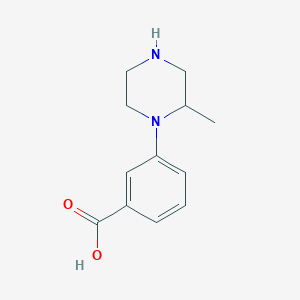
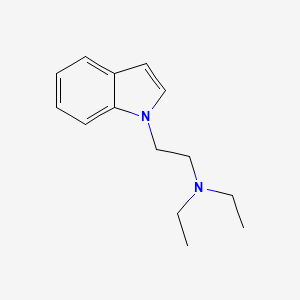

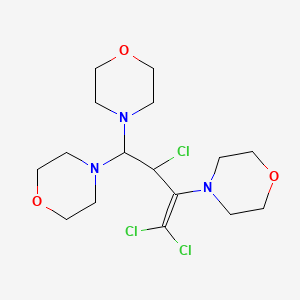
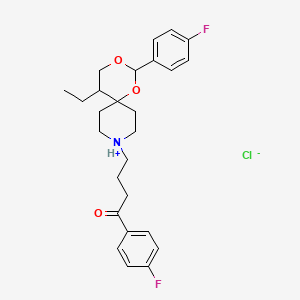
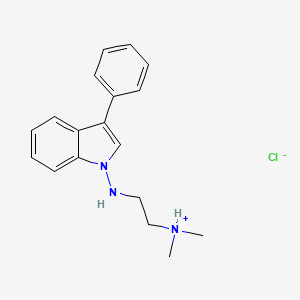
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
